1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea

PDE4D allosteric modulation urea pharmacophore structure-activity relationships

1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421525-71-4) is a benzhydryl urea derivative classified in the MeSH database as a phosphodiesterase 4 (PDE4) inhibitor with reported procognitive effects, with its structure first disclosed in a 2010 Nature Biotechnology study on PDE4D allosteric modulators. The compound contains a benzhydryl (diphenylmethyl) pharmacophore linked via urea to a cyclopropyl-hydroxy-phenylethyl moiety, distinguishing it structurally from the biphenyl urea series that dominates the commercial PDE4D negative allosteric modulator (NAM) landscape.

Molecular Formula C25H26N2O2
Molecular Weight 386.495
CAS No. 1421525-71-4
Cat. No. B2602868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
CAS1421525-71-4
Molecular FormulaC25H26N2O2
Molecular Weight386.495
Structural Identifiers
SMILESC1CC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C25H26N2O2/c28-24(26-18-25(29,22-16-17-22)21-14-8-3-9-15-21)27-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,22-23,29H,16-18H2,(H2,26,27,28)
InChIKeyAFNWDMABMWOOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421525-71-4) – Chemical Identity, PDE4 Classification, and Procurement Context


1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421525-71-4) is a benzhydryl urea derivative classified in the MeSH database as a phosphodiesterase 4 (PDE4) inhibitor with reported procognitive effects, with its structure first disclosed in a 2010 Nature Biotechnology study on PDE4D allosteric modulators [1]. The compound contains a benzhydryl (diphenylmethyl) pharmacophore linked via urea to a cyclopropyl-hydroxy-phenylethyl moiety, distinguishing it structurally from the biphenyl urea series that dominates the commercial PDE4D negative allosteric modulator (NAM) landscape. However, the public domain literature for this specific CAS registry number is extremely sparse, and the bulk of PDE4D NAM characterization data in peer-reviewed journals pertains to structurally distinct chemotypes such as D159687 (CAS 1155877-97-6), a biphenyl urea with well-documented selectivity, pharmacokinetic, and in vivo behavioral profiles . This evidence guide therefore focuses on delineating what minimal, verifiable differentiation can be established for CAS 1421525-71-4 relative to more extensively characterized PDE4D allosteric modulator analogs.

Why PDE4D Allosteric Modulators Cannot Be Interchanged: Structural and Pharmacological Divergence Relevant to 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea Procurement


Within the PDE4D negative allosteric modulator class, even structurally similar urea-based chemotypes exhibit profoundly different subtype selectivity, brain penetrance, emetic liability, and procognitive versus antidepressant behavioral signatures [1]. For instance, the well-characterized biphenyl urea D159687 produces a purely procognitive profile in novel object recognition without antidepressant or anxiolytic effects, whereas the PDE4B-selective inhibitor A-33 shows an antidepressant-like profile with no procognitive benefit [1]. Furthermore, the allosteric binding mode—requiring closure of the UCR2 regulatory domain across the catalytic site—is exquisitely sensitive to minor modifications in the aryl clamp substituents and linker geometry, meaning that even conservative changes to the benzhydryl or cyclopropyl-hydroxy-phenylethyl moieties can ablate allosteric modulation or alter the I(max) of partial inhibition [2]. Consequently, procurement decisions predicated on the assumption that any PDE4D urea derivative can substitute for another are unsupported by the pharmacodynamic data; the specific benzhydryl-cyclopropyl-hydroxy-phenylethyl architecture of CAS 1421525-71-4 demands compound-specific evidence before it can be considered interchangeable with any analog used in published studies.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421525-71-4) Versus PDE4D NAM Comparators


Structural Divergence from the D159687 Chemotype: Benzhydryl vs. Biphenyl Urea Scaffold

The target compound possesses a benzhydryl (diphenylmethyl) group linked through urea to a cyclopropyl-hydroxy-phenylethyl moiety, whereas the most extensively characterized PDE4D NAM—D159687 (CAS 1155877-97-6)—is a biphenyl urea with a 3′-chloro-6-methoxy substitution pattern and a methylene phenyl urea tail . The benzhydryl scaffold in CAS 1421525-71-4 provides two aromatic rings connected by a single tetrahedral carbon, creating a fundamentally different spatial orientation of the aryl clamp pharmacophore compared to the planar biphenyl system of D159687. The Nature Biotechnology study that first disclosed the structure of CAS 1421525-71-4 demonstrated that the allosteric binding mode requires the two aromatic substituents to clamp the UCR2 regulatory helix in a closed conformation across the PDE4 active site, with specific hydrophobic interactions that are geometrically sensitive to the aryl-aryl dihedral angle and linker topology [1]. No published head-to-head comparison of the benzhydryl cyclopropyl-hydroxy-phenylethyl urea chemotype against the biphenyl urea series is available in the public domain.

PDE4D allosteric modulation urea pharmacophore structure-activity relationships

Mechanistic Classification: Allosteric Modulator vs. Orthosteric Inhibitor Distinction for Benzhydryl Urea PDE4 Ligands

The MeSH database classifies CAS 1421525-71-4 as a phosphodiesterase 4 inhibitor and references the 2010 Nature Biotechnology paper that disclosed the allosteric modulation mechanism of PDE4D [1]. In that study, allosteric modulators of PDE4D were defined by their ability to stabilize the UCR2 regulatory domain in a closed conformation across the catalytic site, producing partial enzyme inhibition with I(max) values of approximately 80–90%, in contrast to orthosteric (active-site competitive) inhibitors such as rolipram, which produce complete (100%) inhibition [2]. The allosteric mechanism is the critical basis for the reduced emetic liability observed with PDE4D NAMs, since complete catalytic site blockade by orthosteric inhibitors is associated with dose-limiting nausea and vomiting. However, the specific I(max) value, binding kinetics, and UCR2-stabilizing efficacy of CAS 1421525-71-4 have not been reported in any publicly accessible study, and all available allosteric characterization data in the literature pertains to other chemotypes (e.g., D159687, D159153, PMNPQ).

PDE4 allosteric modulation UCR2 regulatory domain partial inhibition kinetics

Absence of Published In Vivo Behavioral Data for CAS 1421525-71-4 vs. Well-Characterized PDE4D NAM Comparators

Multiple PDE4D NAM chemotypes have been profiled in rodent behavioral models with quantitative dose-response data. D159687 at 3 mg/kg (i.p.) enhanced memory formation and consolidation in contextual fear conditioning in mice, while both lower (0.3 mg/kg) and higher (30 mg/kg) doses were ineffective, revealing a biphasic dose-response relationship [1]. In the novel object recognition test, D159687 demonstrated a procognitive profile, whereas the PDE4B-selective inhibitor A-33 showed antidepressant-like effects in forced swim and tail suspension tests [2]. The MeSH annotation for CAS 1421525-71-4 describes it as having "procognitive effects" based on the 2010 Nature Biotechnology paper, but no publicly accessible study reports quantitative behavioral data (dose-response, effect size, statistical significance) for this specific compound in any in vivo cognition or behavioral model. The minimal effective dose (MED), biphasic dose-response characteristics, and behavioral selectivity (procognitive vs. antidepressant vs. anxiolytic) of CAS 1421525-71-4 remain unknown.

procognitive efficacy novel object recognition contextual fear conditioning

Selectivity Profiling Gap: No Published PDE4 Subtype or PDE Family Selectivity Data for CAS 1421525-71-4

The PDE4D NAM D159687 has been comprehensively profiled across the PDE superfamily, demonstrating hPDE4D7 IC50 = 27 nM, with 93-fold selectivity over PDE4A1 (IC50 = 2.50 μM), 54-fold over PDE4B1 (IC50 = 1.47 μM), and >1000-fold selectivity over PDE1/2/3/5/7/8/9/10/11 subtypes (all IC50 ≥29 μM) . The PDE4B-selective inhibitor A-33 exhibits IC50 = 15 nM for PDE4B with >100-fold selectivity over PDE4D [1]. No PDE enzymatic inhibition data, subtype selectivity profile, or broader PDE family counter-screening results have been published for CAS 1421525-71-4. The structural differences between the benzhydryl cyclopropyl-hydroxy-phenylethyl urea scaffold and the biphenyl urea series preclude any extrapolation of selectivity data, as the aryl clamp substituents that contact the UCR2 regulatory domain residues differ between PDE4 subtypes (PDE4D Tyr274/Phe196 vs. PDE4B/PDE4A equivalent residues).

PDE4 subtype selectivity PDE1–11 panel negative allosteric modulator selectivity

Recommended Application Scenarios for 1-Benzhydryl-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (CAS 1421525-71-4) Based on Available Evidence


De Novo PDE4D Allosteric Modulator Characterization Studies Requiring a Structurally Distinct Benzhydryl Urea Chemotype

The primary justifiable procurement scenario for CAS 1421525-71-4 is as a structurally novel benzhydryl urea scaffold for PDE4D allosteric modulator research, where the goal is to expand SAR beyond the extensively studied biphenyl urea series. The benzhydryl group introduces a tetrahedral carbon spacer between the two aryl rings, potentially altering the UCR2 clamp geometry relative to planar biphenyl systems. This structural divergence may yield differential subtype selectivity or kinetic binding parameters that are not achievable with D159687 or its biphenyl analogs [1]. Researchers should plan for complete de novo characterization including PDE4 subtype enzymatic IC50 determination, PDE1–11 selectivity panel, I(max) determination, and UCR2 co-crystallization studies to establish the allosteric binding mode.

Comparative PDE4 Pharmacophore Mapping with Cyclopropyl-Hydroxy-Phenylethyl Substitution

The cyclopropyl-hydroxy-phenylethyl moiety in CAS 1421525-71-4 represents a distinct substitution pattern not present in commercial PDE4D NAMs such as D159687 or A-33. This moiety introduces both a hydrogen bond donor (tertiary alcohol) and a small cycloalkyl group that may engage hydrophobic pockets in the PDE4 catalytic domain or influence brain penetrance through altered lipophilicity and polar surface area. The compound is suitable for use as a comparator in pharmacophore mapping studies aimed at understanding the contribution of the non-benzhydryl substituent to PDE4 binding and allosteric efficacy, provided that all necessary enzymatic and biophysical characterization is performed in parallel with known standards [2].

Reference Standard for Analytical Method Development and Chemical Purity Assessment

CAS 1421525-71-4 may serve as a reference standard for analytical chemistry applications including HPLC method development, mass spectrometry identification, and purity certification of benzhydryl urea derivatives. The compound's distinct molecular formula (incorporating both benzhydryl and cyclopropyl-hydroxy-phenylethyl fragments) provides unique chromatographic retention characteristics and mass spectrometric fragmentation patterns that differentiate it from biphenyl urea analogs. This application does not require pharmacological characterization and is supported solely by the compound's defined chemical structure and CAS registry number [1].

In Vitro cAMP Signaling Studies with Explicit Validation of PDE4D Engagement

Based on the MeSH annotation of PDE4 inhibitory activity [1], CAS 1421525-71-4 may be considered for in vitro cAMP signaling experiments (e.g., CREB phosphorylation assays in HT-22 hippocampal cells or primary neuronal cultures) only if the user first validates PDE4D target engagement through orthogonal methods such as cellular thermal shift assay (CETSA), competition binding with a known PDE4D probe, or PDE4D knockdown controls. The class-level inference of PDE4 inhibition from the Nature Biotechnology paper does not constitute sufficient evidence of potency or selectivity to interpret cellular cAMP data without compound-specific target validation.

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